![molecular formula C11H18O B1531827 (1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol CAS No. 2166180-84-1](/img/structure/B1531827.png)
(1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol
Overview
Description
(1R,2S)-2-(3,3-Dimethylbut-1-yn-1-yl)cyclopentan-1-ol, also known as (1R,2S)-2-cyclopentylmethylbut-1-yne-1-ol, is an organic compound belonging to the class of cyclopentanols. It is a colorless liquid with a sweet, musty odor and has a boiling point of 83.4°C and a melting point of -58.2°C. This compound has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry due to its unique properties and potential applications.
Scientific Research Applications
Chemical Structure and Reactivity
The compound (1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol serves as a pivotal intermediate in synthesizing complex molecules due to its unique chemical structure. Studies have shown that cyclopentane derivatives, similar to this compound, are crucial in regioselective rearrangements and radical cation generation through processes like photoinduced electron transfer (PET) and radiolytic oxidation. For example, cyclopentane-1,3-diyl radical cations have been generated from methyl-substituted bicyclopentanes, showcasing their potential in spontaneous and exclusive rearrangements to form methylcyclopentene under PET conditions. These rearrangements occur rapidly and stereoselectively, demonstrating the compound's utility in synthesizing structurally complex molecules with high regio- and stereoselectivity (Adam et al., 1994).
Catalytic Applications
In the realm of catalysis, the compound's derivatives have been explored for their reactivity and potential in facilitating chemical transformations. The electrochemical reduction of dihalopentanes to produce cyclopentane involves the intramolecular cyclization of an electrogenerated carbanion, highlighting the cyclopentane structure's role in synthetic organic chemistry. This process yields significant insights into the mechanisms underlying cyclopentane formation and its potential applications in developing new catalytic processes (Pritts & Peters, 1994).
Material Science and Polymer Synthesis
The synthesis and characterization of organometallic compounds containing cyclopentane rings have opened new avenues in material science and polymer synthesis. For instance, cyclopentadienylosmium compounds with unsaturated carbon donor coligands have been synthesized, showcasing the structural versatility and reactivity of cyclopentane derivatives in forming complex organometallic frameworks. These compounds have implications for developing new materials with specific electronic and optical properties, underscoring the broader applications of cyclopentane derivatives in material science (Crochet et al., 1998).
properties
IUPAC Name |
(1R,2S)-2-(3,3-dimethylbut-1-ynyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-11(2,3)8-7-9-5-4-6-10(9)12/h9-10,12H,4-6H2,1-3H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIWCCYDCKVATF-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C[C@@H]1CCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(3,3-dimethylbut-1-yn-1-yl)cyclopentan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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